molecular formula C16H23NO3 B13801358 1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine CAS No. 69552-05-2

1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine

Cat. No.: B13801358
CAS No.: 69552-05-2
M. Wt: 277.36 g/mol
InChI Key: MSOHVPSPIRBWAL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring substituted with dimethyl, methoxyphenyl, and propionoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.

    Substitution Reactions: Introduction of the dimethyl and methoxyphenyl groups can be carried out through substitution reactions using suitable reagents.

    Esterification: The propionoxy group is introduced via esterification, where the hydroxyl group on the pyrrolidine ring reacts with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine: Similar in structure but with a propyl group instead of a propionoxy group.

    1,2-Dimethyl-3-(p-tolyl)pyrrolidine: Contains a tolyl group instead of a methoxyphenyl group.

Uniqueness

1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine is unique due to the presence of the propionoxy group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

69552-05-2

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-1,2-dimethylpyrrolidin-3-yl] propanoate

InChI

InChI=1S/C16H23NO3/c1-5-15(18)20-16(9-10-17(3)12(16)2)13-7-6-8-14(11-13)19-4/h6-8,11-12H,5,9-10H2,1-4H3

InChI Key

MSOHVPSPIRBWAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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